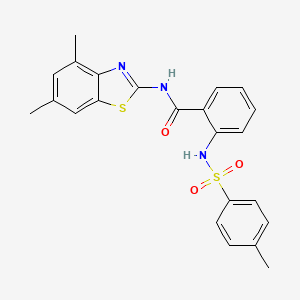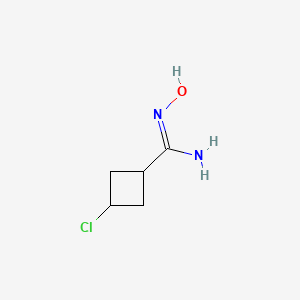
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide typically involves multi-step organic reactions. One common method includes:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Dimethyl Groups: The methyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzothiazole derivative with p-toluenesulfonyl chloride in the presence of a base like pyridine.
Amide Bond Formation: Finally, the amide bond can be formed by coupling the sulfonamide derivative with 2-aminobenzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the sulfonamide or amide groups, potentially leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield benzothiazole carboxylic acids, while reduction of the sulfonamide group may produce benzothiazole amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties. Researchers often study such compounds to develop new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of benzothiazole and sulfonamide are explored for their potential as drugs. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, such compounds can be used in the development of new materials, including polymers and dyes. Their chemical stability and reactivity make them suitable for various applications.
Mécanisme D'action
The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide likely involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The benzothiazole moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. The sulfonamide group may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide: Lacks the sulfonamide group, potentially altering its biological activity.
2-(4-methylbenzenesulfonamido)benzamide: Lacks the benzothiazole moiety, which may affect its chemical reactivity and applications.
N-(1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide: Similar structure but without the dimethyl groups, which could influence its physical and chemical properties.
Uniqueness
The presence of both benzothiazole and sulfonamide groups in N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide makes it unique. This combination can enhance its biological activity and chemical versatility, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-14-8-10-17(11-9-14)31(28,29)26-19-7-5-4-6-18(19)22(27)25-23-24-21-16(3)12-15(2)13-20(21)30-23/h4-13,26H,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYIGXLSHHPQDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(C=C(C=C4S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-bromophenyl)methyl]-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-1,4-dihydro-1,8-naphthyridin-4-one](/img/structure/B2913514.png)
![[1-(4-nitrobenzyl)-1H-indol-3-yl]methanol](/img/structure/B2913516.png)
![4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-(2-fluorophenyl)-1,3-oxazol-5-amine](/img/structure/B2913518.png)
![2-{[1,1'-biphenyl]-4-yl}-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2913520.png)
![Ethyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2913521.png)
![3-(4-Heptylphenyl)-3-hydroxy-1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]propan-1-one](/img/structure/B2913522.png)
![methyl 2-{[(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}anilino)carbonyl]sulfanyl}acetate](/img/structure/B2913523.png)


![ethyl N-{2-[2-(3,5-dimethylphenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B2913532.png)
![7-Chloro-1-(4-fluorophenyl)-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2913533.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2913534.png)
![(E)-3-((3-acetylphenyl)amino)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)acrylonitrile](/img/structure/B2913535.png)
